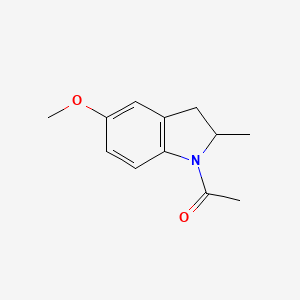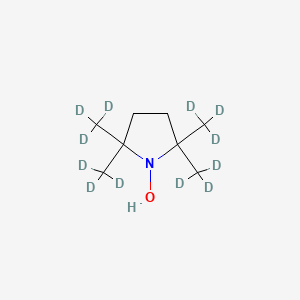
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of four trideuteriomethyl groups attached to the pyrrolidine ring, which makes it a deuterated analog of 1-hydroxy-2,2,5,5-tetramethylpyrrolidine. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trideuteriomethyl groups can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine: The non-deuterated analog of the compound.
2,2,5,5-Tetramethylpyrrolidine-1-oxyl (TEMPO): A stable free radical used in various chemical reactions.
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative used as a spin label in EPR spectroscopy.
Uniqueness
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. Additionally, the compound’s stability and reactivity are influenced by the deuterium atoms, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
155.30 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-6-8(3,4)9(7)10/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI Key |
FDFVVBKRHGRRFY-MGKWXGLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCC(N1O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1(CCC(N1O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



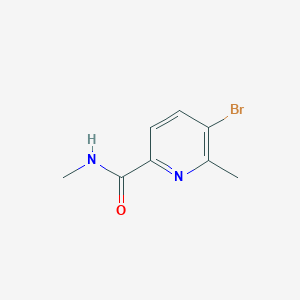
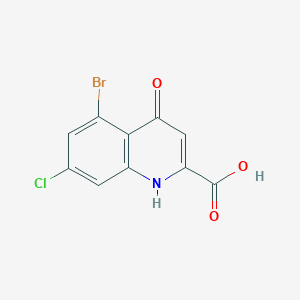
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
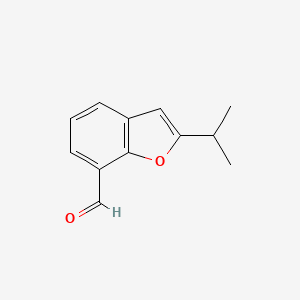

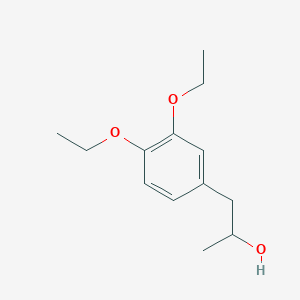
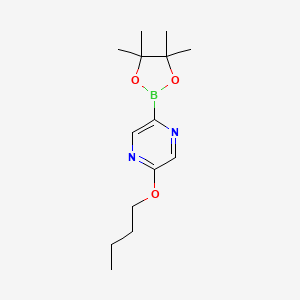
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
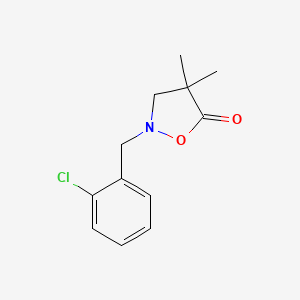
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
